3,5-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)24)21-19(29)17(27)15-11(25)5-9(6-13(15)33-21)32-22-20(30)18(28)16(26)14(7-23)34-22/h2-6,14,16,18,20,22-26,28-30H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUNOXSUHVGZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isorhamnetin 7-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6743-96-0 | |
| Record name | Isorhamnetin 7-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
253 - 255 °C | |
| Record name | Isorhamnetin 7-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence, Distribution, and Chemoprofiling of Brassicin in Plantae
Interspecific and Intraspecific Distribution Patterns in Brassicaceae
The distribution of brassicin and related glucosinolates exhibits considerable variation both between different species (interspecific) and within a single species (intraspecific).
Interspecific Variation: Different species within the Brassicaceae family show distinct glucosinolate profiles. For example, while many Brassica species contain brassicin, its concentration relative to other glucosinolates can differ. researchgate.net Studies comparing various Brassica vegetables demonstrate that the composition of glucosinolates is a key distinguishing feature among species like Brassica oleracea (e.g., cabbage, broccoli) and Brassica rapa (e.g., turnip, bok choy). researchgate.netfoodwise.org This genetic background is the principal factor determining the types and quantities of glucosinolates a plant can produce. researchgate.net
Intraspecific Variation: Significant variation in glucosinolate content is also observed among different cultivars or populations of the same species. mdpi.comnih.gov Studies on Brassica oleracea have revealed that different cultivars can have vastly different chemical profiles, which in turn affects their interactions with herbivores. nih.govknaw.nl For instance, an analysis of white cabbage (Brassica oleracea var. capitata) cultivars showed a high degree of variation in root glucosinolate profiles. knaw.nl Similarly, research on wild cabbage (Brassica oleracea) populations has documented significant intraspecific variation in glucosinolate patterns across different geographical locations. core.ac.uk This variability is the raw material for evolutionary change and can have significant ecological consequences. core.ac.uk
Tissue and Organ-Specific Accumulation Profiles of Brassicin
The concentration of brassicin is not uniform throughout the plant; it accumulates differently in various tissues and organs. researchgate.net Generally, glucosinolate concentrations are highest in reproductive tissues like flowers and seeds, which are vital for the plant's survival and propagation. researchgate.net
In horseradish (Armoracia rusticana), for example, glucobrassicin (B1234704) (an indole (B1671886) glucosinolate) has been identified in roots, sprouts, and leaves, with the number and concentration of different glucosinolates varying among these organs. researchgate.net A study on rapeseed (Brassica napus) found that the highest concentration of brassinosteroids, another class of compounds, was in the flowers, followed by tender pods, with levels decreasing as the organs matured. frontiersin.org While not brassicin, this highlights a common pattern of higher concentrations of important metabolites in reproductive and developing tissues. Research on broccoli has also shown that the content of glucosinolates like glucobrassicin varies between different plant organs over the plant's life cycle. scispace.com Plant tissue systems are generally categorized as dermal, vascular, and ground tissue, with secondary metabolites like brassicin being stored within these tissues, often compartmentalized in the vacuole. mdpi.comlumenlearning.com
| Plant Organ | Relative Glucosinolate Concentration | Reference |
|---|---|---|
| Flowers | High | researchgate.net |
| Seeds | High | semanticscholar.org |
| Leaves (Young) | Variable/Moderate | researchgate.net |
| Leaves (Mature) | Variable/Lower | researchgate.net |
| Roots | Variable | researchgate.net |
Developmental Stage-Dependent Variation in Brassicin Content
The concentration of brassicin changes significantly as a plant grows and develops. Research on various Brassica species shows distinct patterns of accumulation at different life stages, such as seed, sprout, and mature plant. semanticscholar.orgacademicjournals.org
In a study of nine broccoli cultivars, the total glucosinolate levels were highest in the seeds and decreased as the plants aged. semanticscholar.org However, the pattern for indole glucosinolates, including glucobrassicin, was different. Their amounts increased after seed germination, reaching a peak in 3-day-old sprouts or 11-day-old seedlings, before declining in 17-day-old seedlings. semanticscholar.orgresearchgate.net Similarly, research on white head cabbages found that the content of glucobrassicin and total indole glucosinolates increased significantly as the plant reached maturity. academicjournals.org This suggests that while aliphatic glucosinolates may be more concentrated in seeds, the production of indole glucosinolates like brassicin is ramped up during early growth and later stages of development. semanticscholar.orgacademicjournals.org
| Developmental Stage | Relative Indole Glucosinolate Content | Reference |
|---|---|---|
| Seed | Low | semanticscholar.org |
| 3-Day Sprout | Peak Level | semanticscholar.orgresearchgate.net |
| 11-Day Seedling | High/Peak Level | semanticscholar.orgresearchgate.net |
| 17-Day Seedling | Low | semanticscholar.orgresearchgate.net |
| Mature Plant | Variable (can be high) | academicjournals.org |
Environmental Influences on Brassicin Biosynthesis and Accumulation
The production of brassicin is not solely determined by genetics; it is also highly responsive to the plant's surrounding environment, including both non-living (abiotic) and living (biotic) factors. researchgate.netmdpi.com
Abiotic stresses such as salinity, drought, and temperature fluctuations can significantly alter the biosynthesis of secondary metabolites in Brassica species. cabidigitallibrary.orgresearchgate.netfrontiersin.org Soil salinity, a major abiotic stress, negatively affects the growth and metabolic processes of many plants, including Brassica. cabidigitallibrary.orgresearchgate.net Plants respond to these stresses by adjusting their physiological and biochemical pathways, which can include changes in glucosinolate production. researchgate.netnih.gov
Biotic interactions, especially with herbivores, are a powerful driver of chemical diversity in plants. core.ac.uknih.gov Plants produce secondary metabolites like brassicin as a defense against insects and other herbivores. unibas.itwur.nl When a plant is attacked, it can ramp up the production of these defensive compounds. nih.gov
The composition of a plant's glucosinolate profile can influence which herbivores will feed on it. core.ac.uknih.gov In turn, herbivore feeding can induce changes in the plant's chemical defenses. nih.gov This interaction can be highly specific; for example, different herbivore feeding strategies (e.g., chewing vs. sucking) can trigger different defensive responses in the plant. nih.gov Studies have shown that the presence of herbivores can lead to evolutionary changes in plant traits, including chemical profiles, and can promote local adaptation to specific environments. nih.gov The relationship between plant defense chemistry and herbivore pressure is a key factor in generating and maintaining the diversity of compounds like brassicin in natural plant populations. core.ac.uk
Biosynthesis and Metabolic Pathways of Indolic Glucosinolates, Including Brassicin
Tryptophan-Dependent Biosynthetic Routes to Indolic Glucosinolates
The biosynthesis of all indolic glucosinolates, including brassicin, originates from the amino acid tryptophan. nih.govnih.govcaas.cn This tryptophan-dependent pathway is a complex series of biochemical reactions that transform the initial precursor into the core glucosinolate structure. The initial and pivotal step in this pathway is the conversion of tryptophan to indole-3-acetaldoxime (IAOx). nih.govresearchgate.netgenome.jp This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in the model plant Arabidopsis thaliana. nih.govgenome.jp IAOx serves as a critical metabolic branch point, leading not only to the synthesis of indolic glucosinolates but also to other tryptophan-derived compounds like the phytoalexin camalexin (B168466) and the plant hormone indole-3-acetic acid (IAA). nih.govresearchgate.netfrontiersin.org
Following the formation of IAOx, the core glucosinolate structure is assembled through a series of enzymatic modifications. This involves the addition of a glucose molecule from UDP-glucose and a sulfate (B86663) group, leading to the formation of the basic glucosinolate skeleton. frontiersin.orgcsic.es Subsequent modifications of the indole (B1671886) side chain then give rise to the diverse array of indolic glucosinolates found in nature, including brassicin.
Key Enzymatic Steps and Genetic Regulation in Brassicin Synthesis
The synthesis of brassicin from the common indolic glucosinolate precursor, glucobrassicin (B1234704), involves specific enzymatic hydroxylation and methoxylation steps. While the complete enzymatic cascade for all modifications is still under investigation, key enzymes have been identified. For instance, in Arabidopsis, the hydroxylation of glucobrassicin is catalyzed by the cytochrome P450 enzyme CYP81F2. researchgate.net The subsequent methoxylation steps are likely carried out by unidentified O-methyltransferases. researchgate.net
The genetic regulation of indolic glucosinolate biosynthesis is tightly controlled by a network of transcription factors. oup.commdpi.com A prominent family of regulators are the R2R3-MYB transcription factors. oup.commdpi.com Specifically, MYB34, MYB51, and MYB122 have been identified as key positive regulators of the genes involved in the biosynthesis of indolic glucosinolates. oup.commdpi.comfrontiersin.orgmpg.deresearchgate.net Overexpression of these MYB factors leads to an increased accumulation of indolic glucosinolates, while their knockout or downregulation results in reduced levels. mpg.de For example, HIG1/MYB51 has been shown to activate the promoters of genes involved in indolic glucosinolate biosynthesis, leading to their increased production. mpg.de
Subcellular Compartmentalization of Glucosinolate Biosynthesis
The biosynthesis of glucosinolates is a highly compartmentalized process, involving multiple subcellular locations. nih.govoup.comoup.comresearchgate.net This spatial separation of biosynthetic steps is crucial for regulating the pathway and preventing the accumulation of potentially toxic intermediates. While the biosynthesis of aliphatic glucosinolates involves reactions in the chloroplasts, endoplasmic reticulum (ER), and cytosol, the specific compartmentalization of all steps for indolic glucosinolates is still being fully elucidated. oup.comoup.com
Current research indicates that the initial conversion of tryptophan to IAOx by CYP79B2 and CYP79B3 occurs at the endoplasmic reticulum. oup.com Subsequent steps, including glycosylation and sulfation, are also believed to be associated with the ER and cytosol. oup.com The final glucosinolate products are then transported and stored in the vacuole of specialized sulfur-rich cells called S-cells, which are often located near the vasculature. researchgate.netmaxapress.com This sequestration in the vacuole prevents their premature degradation.
Catabolism and Degradation Pathways of Brassicin (e.g., Myrosinase Activity)
The biological activity of brassicin and other glucosinolates is realized upon their hydrolysis, a process primarily catalyzed by the enzyme myrosinase (a β-thioglucoside glucohydrolase). maxapress.comulisboa.ptmdpi.com In intact plant tissues, glucosinolates and myrosinase are kept in separate cellular compartments. researchgate.netmaxapress.com Glucosinolates are stored in S-cells, while myrosinase is typically found in adjacent myrosin cells. researchgate.netmaxapress.com
When plant tissue is damaged, for instance by herbivore feeding or pathogen attack, this compartmentalization is disrupted, bringing glucosinolates into contact with myrosinase. maxapress.commdpi.com Myrosinase then rapidly hydrolyzes the glucosinolate, cleaving the glucose moiety and leading to the formation of an unstable aglycone. cambridge.orgd-nb.info This aglycone can then rearrange to form a variety of biologically active compounds, including isothiocyanates, nitriles, and thiocyanates. ulisboa.ptd-nb.info The specific degradation products formed from brassicin depend on factors such as pH and the presence of specifier proteins. ulisboa.pt These breakdown products are key components of the plant's chemical defense system.
Transcriptional Regulation of Brassicin Biosynthetic Genes (e.g., MYB Transcription Factors)
The expression of genes encoding the enzymes for brassicin biosynthesis is under the tight control of a complex regulatory network, with MYB transcription factors playing a central role. mdpi.comfrontiersin.orgmpg.de As mentioned previously, the R2R3-MYB transcription factors MYB34, MYB51, and MYB122 are key activators of the indolic glucosinolate biosynthetic pathway. researchgate.netoup.commdpi.comresearchgate.net These transcription factors bind to specific recognition sites in the promoter regions of their target genes, thereby initiating transcription. mpg.de
Ecological Roles and Plant Environment Interactions Mediated by Brassicin
Defense Mechanisms Against Herbivores and Pathogens
As a phytoalexin, a primary ecological role of brassicin is in plant defense. Plants synthesize these compounds at the site of infection to combat invading pathogens. The defensive properties are most extensively documented against fungal pathogens.
Research has shown that brassinin (B1667508), a closely related precursor to other phytoalexins, exhibits significant antifungal activity. nih.gov Pathogens that cause diseases like blackleg in Brassica crops are susceptible to these chemical defenses. researchgate.net The mode of action for these compounds can be specific; for instance, brassinin is thought to exert its toxic effects on the fungus Alternaria brassicicola by primarily targeting and disrupting mitochondrial functions. frontiersin.org This leads to a rapid decrease in oxygen consumption and subsequent secondary effects like oxidative stress and damage to the endoplasmic reticulum. frontiersin.org
However, some plant pathogens have co-evolved mechanisms to overcome these chemical defenses. The blackleg fungus, Leptosphaeria maculans, can detoxify brassinin by converting it into less fungitoxic compounds using a specific enzyme known as brassinin oxidase. researchgate.netmdpi.com This detoxification is a crucial factor in the pathogen's ability to successfully infect its host. researchgate.net
The role of brassicin and related phytoalexins in defense against herbivores is less defined. While the primary chemical defense in Brassica against insects is often attributed to glucosinolates and their breakdown products, some evidence suggests a role for indole (B1671886) phytoalexins. frontiersin.orgnih.gov Studies have indicated that these compounds can negatively affect the fitness of insect herbivores like the cabbage aphid (Brevicoryne brassicae). frontiersin.org
Table 1: Antifungal Activity of Brassinin Against Alternaria Phytopathogens This table presents the effective concentration (EC₅₀) of pure brassinin required to inhibit the growth of various fungal isolates that are pathogenic to plants.
| Fungal Isolate | EC₅₀ (µM) |
| Alternaria phytopathogen isolates (various) | 10 - 140 |
| Data sourced from research on the in vitro activity of pure brassinin. nih.gov |
Influence on Soil Microbial Communities and Root-Associated Interactions
The chemical compounds released by Brassica plants, including their secondary metabolites, have a profound impact on the composition and activity of soil microbial communities. This process, often termed biofumigation when plant matter is incorporated into the soil, relies on the release of antimicrobial compounds. nih.gov The primary agents studied in this context are glucosinolates and their hydrolysis products, such as isothiocyanates. plos.org
When Brassica plant residues decompose in the soil, these compounds are released, leading to shifts in the soil microbiome. Research shows that this can suppress soilborne pathogens while increasing the diversity of beneficial bacteria. nih.govplos.org For example, biofumigation with rapeseed meal has been shown to reduce the incidence of disease caused by Phytophthora capsici in pepper plants by altering both bacterial and fungal community structures in the soil. nih.gov
Root exudates also play a critical role in shaping the rhizosphere, the soil region directly surrounding the roots. Brassica roots exude a variety of compounds, including glucosinolates, which can influence which microbes colonize the root zone. maxapress.comwestmont.edu While the direct exudation of the phytoalexin brassicin is not as well-documented as that of glucosinolates, it is plausible that as a defense molecule, it is released into the rhizosphere to combat root-infecting pathogens. The presence of such antimicrobial compounds in root exudates can act as a defensive barrier, influencing the health and resilience of the plant. cabidigitallibrary.org
Allelopathic Effects and Competition with Other Plants
Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other plants through the release of chemical compounds into the environment. bioticapublications.com Species within the Brassicaceae family are widely recognized for their allelopathic potential. agriculturejournals.cz This effect is largely attributed to the release of glucosinolates from plant tissues and their subsequent conversion to biologically active compounds like isothiocyanates. ashs.orgresearchgate.net
These allelochemicals can leach from plant tissues or be released during the decomposition of crop residues, inhibiting the seed germination and seedling growth of neighboring weeds and subsequent crops. agriculturejournals.cz For example, aqueous extracts from Brassica nigra have been shown to have negative effects on the root growth of various target species. nih.gov Glucobrassicin (B1234704), the precursor to brassicin, has been specifically identified as a potential allelochemical. kit.edu
Role in Phytoremediation Processes
Phytoremediation is a cost-effective, plant-based technology used to remove or stabilize contaminants, including heavy metals, from soil and water. matec-conferences.org Many species within the Brassicaceae family, such as Brassica juncea (Indian mustard) and Brassica napus (rapeseed), are considered excellent candidates for phytoextraction. mdpi.comresearchgate.net This is due to their ability to grow rapidly, produce large amounts of biomass, and accumulate high concentrations of heavy metals like cadmium (Cd), lead (Pb), zinc (Zn), and nickel (Ni) in their harvestable, above-ground tissues. matec-conferences.orgmdpi.comjmaterenvironsci.com
The mechanism of phytoremediation in these plants involves the uptake of metals from the soil by the roots, followed by translocation and sequestration in the shoots and leaves. mdpi.combiorxiv.org The effectiveness of Brassica species in this role is linked to their inherent physiological and genetic systems for metal uptake and tolerance.
There is currently no scientific evidence to suggest that the phytoalexin brassicin plays a direct role in the processes of heavy metal chelation, uptake, or sequestration. The phytoremediation capabilities of Brassica are attributed to broader physiological traits rather than to this specific defense compound. While other compounds like brassinosteroids (a class of plant hormones with a name similar to brassicin) are known to help plants tolerate abiotic stresses like heavy metal toxicity, this is a separate class of molecules with different functions. mdpi.comfrontiersin.orgnih.gov
Molecular and Cellular Effects of Brassicin in Plant Systems
Influence on Plant Growth and Development (Contextualizing as a Secondary Metabolite)
While technically primary regulators of growth, brassinosteroids originate from biosynthetic pathways similar to those of secondary metabolites, specifically from the sterol campesterol. byjus.com Their role is fundamental to numerous aspects of plant life. encyclopedia.pub
Cell Division and Differentiation: Brassinosteroids are involved in promoting cell division and are essential for vascular differentiation, particularly the formation of xylem. nih.govbyjus.com
Reproductive Development: These hormones are necessary for pollen tube formation, which is critical for fertilization. wikipedia.org Deficiencies can lead to reduced fertility and smaller seed sizes. nih.gov
Photomorphogenesis: Brassinosteroids play a role in light-mediated development. Mutants often show characteristics of light-grown plants even when grown in the dark, indicating that BRs are involved in suppressing photomorphogenesis in the absence of light. nih.gov
Senescence: The role of BRs in aging is complex; they can accelerate senescence in some tissues while mutants deficient in BRs show delayed senescence. wikipedia.orgbyjus.com
Stress Responses: Brassinosteroids have been shown to confer tolerance to a range of abiotic stresses, including chilling, drought, and salt stress, as well as some biotic stresses. nih.govwikipedia.org
Table 1: Key Developmental Processes Regulated by Brassinosteroids
| Developmental Process | Primary Effect of Brassinosteroids | References |
| Cell Growth | Promotion of cell elongation and expansion | wikipedia.orgbyjus.com |
| Cell Division | Stimulation of cell proliferation | nih.govencyclopedia.pub |
| Vascular Tissue | Promotion of xylem differentiation | nih.govbyjus.com |
| Reproduction | Essential for pollen tube growth and fertility | nih.govwikipedia.org |
| Light Response | Regulation of photomorphogenesis | nih.gov |
| Stress Adaptation | Enhancement of tolerance to abiotic and biotic stresses | nih.govwikipedia.org |
Signal Transduction Pathways Activated by Brassinosteroids
The brassinosteroid signaling pathway is one of the best-understood signal transduction cascades in plants, initiated at the cell surface and culminating in changes to gene expression in the nucleus. mdpi.comnih.gov
The process begins with the perception of the BR molecule at the cell membrane by a receptor complex. This complex consists of the primary receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1) , and its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1) . mdpi.commdpi.com
Ligand Binding and Receptor Activation: In the absence of BRs, the kinase activity of BRI1 is inhibited by a protein called BRI1 KINASE INHIBITOR 1 (BKI1) . mdpi.com When a brassinosteroid binds to the extracellular domain of BRI1, it induces a conformational change that causes BKI1 to dissociate. This allows BRI1 to interact with and phosphorylate BAK1, leading to the activation of the receptor complex through a series of transphosphorylation events. wikipedia.orgmdpi.com
Cytoplasmic Phosphorylation Cascade: The activated BRI1-BAK1 complex initiates a phosphorylation cascade inside the cell. It phosphorylates downstream components, including BRASSINOSTEROID SIGNALING KINASES (BSKs) . mdpi.com This signal is relayed to a phosphatase known as BRI1 SUPPRESSOR 1 (BSU1) , which becomes activated. mdpi.com
Inactivation of the Negative Regulator: The primary negative regulator of the pathway is a glycogen (B147801) synthase kinase-3 (GSK3)-like kinase called BRASSINOSTEROID INSENSITIVE 2 (BIN2) . mdpi.commdpi.com When the BR signaling pathway is inactive, BIN2 is highly active and phosphorylates key transcription factors, marking them for degradation or keeping them sequestered in the cytoplasm. Activated BSU1 dephosphorylates and inactivates BIN2. mdpi.com
Activation of Transcription Factors: The inactivation of BIN2 allows two master transcription factors, BRASSINAZOLE RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) , to accumulate in their dephosphorylated, active forms. mdpi.comnih.gov These active transcription factors then translocate into the nucleus. mdpi.com
Interplay with Other Plant Regulatory Molecules and Signaling Networks
Brassinosteroid signaling does not operate in isolation; it is part of a complex network of interactions with other plant hormones, which allows for fine-tuned control over growth and development. nih.govfrontiersin.org
Auxin: BRs and auxin exhibit a strong synergistic relationship, particularly in promoting cell elongation. wikipedia.orgfrontiersin.org Brassinosteroids can stimulate polar auxin transport and influence the expression of auxin-responsive genes. nih.gov The transcription factor BZR1, central to BR signaling, can directly regulate genes involved in auxin responses. frontiersin.org
Gibberellins (B7789140) (GA): Brassinosteroids and gibberellins also work together to promote stem elongation. mdpi.com A key point of interaction is the physical binding of DELLA proteins (negative regulators of GA signaling) to the BZR1 transcription factor. nih.gov This interaction inhibits BZR1's ability to bind DNA, thus integrating the two pathways to control cell expansion. nih.gov
Abscisic Acid (ABA): The relationship between BRs and ABA is often antagonistic, with ABA generally acting as a growth inhibitor and BRs as promoters. However, under certain conditions, a synergistic interplay exists. For instance, low concentrations of ABA can activate BR signaling to promote growth in rice seedlings, and this interaction is also important for mediating salt stress tolerance. nih.gov
Table 2: Summary of Brassinosteroid Interplay with Other Hormones
| Interacting Hormone | Nature of Interaction | Key Molecular Mechanism | Primary Physiological Outcome | References |
| Auxin | Synergistic | BRs enhance polar auxin transport and gene expression. | Coordinated cell elongation and root development. | wikipedia.orgfrontiersin.orgnih.gov |
| Gibberellins (GA) | Synergistic | DELLA proteins (GA repressors) physically interact with and inhibit BZR1 (BR transcription factor). | Integrated control of stem elongation. | mdpi.comnih.gov |
| Abscisic Acid (ABA) | Antagonistic & Synergistic | Varies by concentration and condition; can involve transcriptional regulation of biosynthesis genes. | Regulation of growth under stress conditions. | nih.gov |
Modulation of Gene Expression in Response to Brassinosteroids
The ultimate output of the brassinosteroid signaling cascade is a significant change in the plant's gene expression profile. nih.gov The activated transcription factors BZR1 and BES1 are the primary effectors of this genomic response. nih.gov
Upon entering the nucleus, BZR1 and BES1 bind to specific DNA sequences in the promoter regions of their target genes. nih.gov These sequences are known as BR-Response Elements (BRREs) or E-boxes (CANNTG). frontiersin.org By binding to these sites, BZR1 and BES1 can either activate or repress the transcription of thousands of downstream genes. nih.gov
Key categories of genes regulated by brassinosteroids include:
Cell Wall Modifying Enzymes: Genes encoding proteins like xyloglucan (B1166014) endotransglucosylases/hydrolases (XTHs) and expansins, which are crucial for cell wall loosening and expansion. nih.gov
Hormone Metabolism and Signaling: BRs regulate their own biosynthesis through a negative feedback loop where BZR1 represses the expression of key BR biosynthesis genes like CPD. nih.gov They also modulate genes involved in the synthesis and signaling of other hormones, such as auxin and gibberellins. nih.gov
Growth and Development Regulators: Genes controlling cell cycle progression (e.g., CycD3), as well as numerous other transcription factors that orchestrate various developmental programs. nih.gov
Stress-Response Genes: BZR1 and BES1 can regulate genes involved in protecting the plant from environmental stresses, contributing to the stress-tolerant phenotypes observed with BR application. nih.govfrontiersin.org
The regulation can be complex, sometimes requiring BZR1 to partner with other transcription factors to control specific sets of genes, further integrating the BR pathway with other signaling networks. frontiersin.org
Advanced Analytical Methodologies for Brassicin Quantification and Structural Elucidation
High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors (e.g., UV, DAD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of brassinosteroids. researchgate.net However, because brassinosteroids, including brassicin, lack a strong chromophore, direct detection by Ultraviolet (UV) or Diode-Array Detection (DAD) is challenging and often requires derivatization. researchgate.net To enhance UV detection, various derivatization reagents that react with the vicinal diol groups of brassinosteroids have been developed. researchgate.net
Several boronic acid reagents are employed for this purpose, including naphthaleneboronic acid and 9-phenanthreneboronic acid, which impart strong UV-absorbing moieties to the brassinosteroid molecule. researchgate.netjst.go.jp The derivatization reaction allows for sensitive detection and quantification.
Reversed-phase HPLC, typically using a C18 column, is the most common separation mode. researchgate.netresearchgate.net Isocratic or gradient elution with mobile phases consisting of acetonitrile (B52724) and water is frequently used to achieve separation of different brassinosteroid analogues. researchgate.net An alternative to UV detection following derivatization is the use of an Evaporative Light Scattering Detector (ELSD), which obviates the need for derivatization by detecting the light scattered by analyte particles after nebulization of the mobile phase. researchgate.net
Interactive Table: HPLC Methods for Brassinosteroid Analysis
| Analytical Technique | Derivatization Required | Common Derivatization Reagents | Detector | Common Column Type | Key Advantage |
|---|---|---|---|---|---|
| HPLC | Yes (for UV/DAD) | Naphthaleneboronic acid, 9-phenanthreneboronic acid | UV, DAD | C18 Reversed-Phase | Well-established separation technique |
| HPLC | No | Not Applicable | ELSD | C18 Reversed-Phase | Avoids derivatization step |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a standard and powerful tool for the identification and quantification of brassinosteroids. nih.govcreative-proteomics.com A significant prerequisite for GC-MS analysis is the chemical modification of the analytes through derivatization. nih.gov Brassinosteroids are non-volatile compounds and require derivatization to increase their volatility and thermal stability for successful analysis in the gas phase. nih.govste-mart.com
The most common derivatization procedure for brassinosteroids involves a two-step process. First, the vicinal diol groups in both the A-ring and the side chain are converted into methaneboronates by reaction with methylboronic acid. nih.govgoogle.com Subsequently, any remaining hydroxyl groups are typically trimethylsilylated. nih.gov This dual derivatization creates stable, volatile derivatives suitable for GC separation and subsequent mass spectrometric detection. nih.govjst.go.jp The mass spectra of these derivatives provide characteristic fragmentation patterns that are used for structural identification and selected ion monitoring (SIM) for quantification. google.comjst.go.jp
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QqQ(LIT)) for Ultrasensitive and Targeted Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), has emerged as the most effective and predominant analytical method for the quantification of brassinosteroids due to its exceptional sensitivity and selectivity. creative-proteomics.comresearchgate.netdoi.org This technique is capable of detecting brassinosteroids at the extremely low concentrations present in plant tissues. creative-proteomics.com
LC-MS/MS methods often employ electrospray ionization (ESI) and are typically operated in the multiple reaction monitoring (MRM) mode. creative-proteomics.comresearchgate.net MRM provides high selectivity and sensitivity by monitoring a specific precursor ion-to-product ion transition for each target analyte, which is crucial for distinguishing analytes from complex matrix interferences. researchgate.netdoi.org
While some LC-MS/MS methods have been developed for the analysis of underivatized brassinosteroids, derivatization is often employed to significantly enhance ionization efficiency and, consequently, detection sensitivity. researchgate.netnih.gov A variety of derivatization reagents have been developed for this purpose, including:
Boronic acids: Reagents like m-aminophenylboronic acid (m-APBA) and 2-bromopyridine-5-boronic acid (BPBA) react with the diol groups and improve ionization. researchgate.netfrontiersin.org
Quaternary ammonium (B1175870) phenyl boronic acids: A novel reagent, 4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA), has been shown to enhance ionization efficiencies by factors of over 1000, allowing for detection at the attomole level. doi.orgnih.gov
These advanced derivatization strategies, combined with the power of triple quadrupole (QqQ) mass analyzers, enable ultrasensitive and reliable quantification of brassicin and other brassinosteroids from minute amounts of plant material, sometimes as little as a few milligrams of fresh weight. nih.govnih.gov
Interactive Table: LC-MS/MS Derivatization Reagents and Performance
| Derivatization Reagent | Abbreviation | Key Feature | Reported Sensitivity |
|---|---|---|---|
| m-aminophenylboronic acid | m-APBA | Enhances ionization for MS detection | Picogram range |
| 2-bromopyridine-5-boronic acid | BPBA | Provides rapid labeling and increased sensitivity | Picogram range |
| 4-borono-N,N,N-trimethylbenzenaminium iodide | BTBA | Cationic quaternary ammonium group leads to massive signal enhancement | Attomole (10-18 mole) range |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of brassinosteroid molecules, including brassicin. nih.govmdpi.com While not used for routine quantification due to its lower sensitivity compared to mass spectrometry, NMR provides detailed information about the carbon-hydrogen framework of a molecule. cas.orglibretexts.org
Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR techniques are employed. nih.govmdpi.com
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. nih.gov
¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule. mdpi.com
2D NMR (e.g., HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of all signals in the spectra and confirming the connectivity of the atoms within the molecule. nih.govnih.gov
NMR is particularly crucial when characterizing novel brassinosteroid analogues or confirming the structure of newly synthesized compounds. nih.gov By comparing the chemical shifts (δ) and coupling constants (J) of an unknown compound with those of known structures, its precise stereochemistry can be established. nih.gov
Immunoassay-Based Quantification Techniques
Immunoassay techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), offer a valuable alternative to chromatographic methods for the quantification of brassinosteroids. nih.govresearchgate.net These methods are often praised for their simplicity and the less sophisticated equipment required compared to MS-based techniques. nih.govresearchgate.net
The core of an immunoassay is the highly specific interaction between an antibody and its target antigen—in this case, a brassinosteroid molecule. thermofisher.com Both polyclonal and monoclonal antibodies have been developed against specific brassinosteroids. nih.govresearchgate.net For instance, selective polyclonal antibodies against 24-epicastasterone (B1146225) have been successfully used in ELISA to determine brassinosteroid levels in plant tissues. nih.govoup.com
In a typical competitive ELISA format, the brassinosteroid in a sample competes with a labeled brassinosteroid (e.g., an enzyme conjugate) for a limited number of antibody binding sites. goldstandarddiagnostics.usbiovendor.com The resulting signal is inversely proportional to the concentration of the brassinosteroid in the sample. goldstandarddiagnostics.us Detection limits for these assays can be in the picomole range. researchgate.net
Furthermore, immunoaffinity chromatography (IAC) can be coupled with LC-MS/MS. nih.govresearchgate.net In this approach, antibodies are used to selectively capture and enrich brassinosteroids from a crude plant extract, significantly reducing matrix effects and thereby increasing the sensitivity and selectivity of the subsequent LC-MS/MS analysis. nih.govresearchgate.net
Agricultural and Biotechnological Applications in Plant Systems
Utilization in Crop Improvement for Pest and Disease Resistance
The primary agricultural relevance of Brassinin (B1667508) lies in its role as a crucial component of the plant's innate immune system. pnas.org Its synthesis is a direct defense response to microbial invasion, and harnessing this natural capability is a key goal for crop improvement programs.
Brassinin and its derivatives are recognized for their potent antifungal properties. Research has demonstrated their inhibitory activity against a range of fungal pathogens that cause significant crop losses. nih.govmdpi.com For instance, Brassinin has been shown to be effective against Alternaria brassicicola, the fungus responsible for black spot disease in Brassica crops. nih.govmdpi.com Studies suggest that Brassinin's mode of action involves the disruption of fungal mitochondrial function, leading to a rapid decrease in oxygen consumption and the generation of reactive oxygen species (ROS), which are toxic to the fungal cells. nih.govfrontiersin.org
The effectiveness of Brassinin as a defense compound is highlighted by the countermeasures evolved by some successful plant pathogens. Virulent strains of the blackleg fungus (Leptosphaeria maculans) have been found to produce specific enzymes, such as Brassinin oxidase, that detoxify Brassinin, allowing the fungus to overcome the plant's chemical defenses. mdpi.comnih.gov This co-evolutionary arms race underscores the importance of Brassinin in mediating disease resistance. The presence and concentration of Brassinin and related phytoalexins can determine the level of resistance a Brassica cultivar exhibits against various pathogens. nih.gov
Beyond fungal diseases, some evidence suggests a role for indole (B1671886) phytoalexins in deterring insect pests. Studies have noted that these compounds can negatively influence the fitness of the cabbage aphid (Brevicoryne brassicae), indicating a broader defensive function. frontiersin.org
Table 1: Research Findings on the Efficacy of Brassica Phytoalexins Against Plant Pathogens
| Phytoalexin | Pathogen | Observed Effect | Reference |
|---|---|---|---|
| Brassinin | Alternaria brassicicola | Inhibits mycelial growth; disrupts mitochondrial function. | nih.govmdpi.com |
| Brassinin | Leptosphaeria maculans (Blackleg fungus) | Antifungal activity; virulent strains can detoxify it. | mdpi.com |
| Cyclobrassinin (a Brassinin derivative) | Leptosphaeria maculans | Accumulates in resistant cultivars upon infection. | sinica.edu.tw |
| Camalexin (B168466) (related indole phytoalexin) | Alternaria brassicicola | Stronger growth inhibitor than Brassinin; detoxified more slowly. | nih.gov |
| Brassinin | Sclerotinia sclerotiorum (Stem rot fungus) | Metabolized into non-antifungal glucosides by the fungus. | nih.gov |
Enhancing Nutritional Quality of Brassica Crops (Focus on plant-level aspects)
While much of the interest in the nutritional benefits of Brassica phytochemicals focuses on human health, the presence of compounds like Brassinin also relates to the nutritional quality and health of the plant itself. The synthesis of phytoalexins is an indicator of a plant's robust defense system, which is a critical quality trait for ensuring crop survival and yield.
The production of these defense compounds is an energy-intensive process that redirects the plant's metabolic resources away from growth. Therefore, while the presence of Brassinin is beneficial for disease resistance, its impact on the synthesis of other nutritional compounds, such as vitamins and primary metabolites, is a complex trade-off that is an area of ongoing research. Enhancing a plant's ability to efficiently produce Brassinin only when needed could lead to crops that are both resilient and consistently high in nutritional value.
Role in Sustainable Agriculture Practices (e.g., Biofumigation, Cover Cropping)
Sustainable agriculture practices often utilize Brassica species as cover crops for their numerous benefits, including nutrient scavenging, soil structure improvement, and pest suppression through a process called biofumigation. oregonstate.edutozerseeds.com
It is crucial to distinguish the role of different chemical compounds in these practices. Biofumigation is a process where Brassica plant matter is incorporated into the soil. The cell disruption allows the enzyme myrosinase to come into contact with glucosinolates, which are constitutively stored in the plant's vacuoles. oregonstate.edutozerseeds.comclemson.edu This reaction releases volatile compounds, primarily isothiocyanates (ITCs), which are toxic to many soil-borne pests and pathogens. tozerseeds.comumass.edu
While Brassinin is biosynthetically derived from indol-3-ylmethylglucosinolate (a specific type of glucosinolate), it is not the active agent in biofumigation. pnas.org Brassinin is a phytoalexin, meaning it is actively synthesized within the living plant cells in response to a specific stress signal, not released in large quantities into the soil upon tissue maceration. researchgate.netpnas.org Therefore, the direct role of Brassinin in the biofumigant effect of Brassica cover crops is negligible. The suppressive power of these cover crops in sustainable agriculture is attributed to the glucosinolate-myrosinase system and the resulting ITCs, not their phytoalexin content. mdpi.comoregonstate.edu
Genetic Engineering and Breeding Strategies for Modulating Brassinin Content
Improving the inherent ability of Brassica crops to defend themselves by modulating Brassinin content is a promising frontier in agricultural biotechnology. Advances in molecular biology have paved the way for both genetic engineering and precision breeding approaches.
Genetic Engineering and Metabolic Engineering: Researchers have successfully identified the minimal set of biosynthetic genes required to produce Brassinin from its glucosinolate precursor. Key enzymes in this pathway include a specific β-glucosidase (acting as a myrosinase), the carbon-sulfur lyase SUR1, and the S-methyltransferase DTCMT. pnas.orgnih.gov
The feasibility of manipulating this pathway has been demonstrated through metabolic engineering. In a landmark study, scientists successfully transferred the entire Brassinin biosynthetic pathway into Nicotiana benthamiana (tobacco), a non-cruciferous plant. pnas.orgnih.gov The engineered tobacco plants were able to produce Brassinin, proving that it is possible to confer this specific defense mechanism to other species. pnas.org This opens up possibilities for engineering enhanced disease resistance in Brassica crops by overexpressing rate-limiting enzymes in the pathway or engineering the pathway into other valuable crops that lack this defense system. nih.govpreprints.org Bioengineering of transcription factors that regulate the expression of these biosynthetic genes is also seen as a promising strategy to enhance phytoalexin production. researchgate.net
Table 2: Key Genes in the Brassinin Biosynthetic Pathway
| Gene/Enzyme | Function in Pathway | Significance | Reference |
|---|---|---|---|
| BABG (β-glucosidase) | Acts as a myrosinase to hydrolyze indole glucosinolate. | A potential determinant for plants that synthesize indole phytoalexins. | nih.gov |
| SUR1 (Carbon-sulfur lyase) | Processes cysteine-isothiocyanate conjugates. | A crucial step in forming the dithiocarbamate (B8719985) precursor. | pnas.orgnih.gov |
| DTCMT (S-methyltransferase) | Methylates the dithiocarbamate to form Brassinin. | The final enzymatic step in Brassinin synthesis. | pnas.orgnih.gov |
Breeding Strategies: Conventional and marker-assisted breeding methods are also vital tools. Traditional breeding programs can select for crop lines that show higher resistance to specific diseases, which often correlates with a more robust phytoalexin response. justagriculture.in
Modern genomic tools accelerate this process. Quantitative Trait Locus (QTL) mapping allows breeders to identify specific regions in the Brassica genome that are associated with disease resistance. nih.govscienceopen.complos.org For example, QTLs for resistance to Sclerotinia sclerotiorum have been identified in wild Brassica relatives. nih.gov These QTLs can contain the genes for Brassinin synthesis, their regulators, or other defense-related genes. Once identified, molecular markers linked to these QTLs can be used for marker-assisted selection (MAS), allowing breeders to efficiently select for resistant plants at the seedling stage without the need for extensive disease screening in the field. Backcross breeding is a common method used to introgress these resistance QTLs from wild relatives or resistant landraces into elite cultivars. justagriculture.in
Evolutionary Biology and Comparative Genomics of Glucosinolate Pathways
Phylogeny of Glucosinolate Biosynthetic Genes Across Plant Lineages
The presence of glucosinolates is considered a key innovation within the Brassicales order. nih.gov Genomic studies have revealed that the genes involved in glucosinolate biosynthesis are primarily distributed within the Brassicaceae and closely related non-Brassicaceae species within this order. frontiersin.org This lineage-specific distribution suggests a relatively recent origin for the complete pathway in the evolutionary history of land plants. frontiersin.org
Comparative genomic analyses between Arabidopsis thaliana (a model plant in Brassicaceae) and Brassica species have been instrumental in understanding the evolution of these genes. Studies comparing homologous regions containing aliphatic glucosinolate genes in Brassica oleracea with A. thaliana have shown both conservation in gene order and orientation for some genes, as well as significant rearrangements and gene duplication events. cdnsciencepub.com For instance, a comparative analysis of a Brassica oleracea BAC clone revealed duplicated genes and missing genes compared to the equivalent region in A. thaliana, highlighting the dynamic nature of these genomic regions during evolution. cdnsciencepub.com
Whole-genome duplication events, gene rearrangements, and changes in gene expression, protein function, and substrate specificity are considered key evolutionary drivers of glucosinolate diversity. annualreviews.organnualreviews.orgnih.gov Large expansions of gene families involved in glucosinolate biosynthesis have punctuated the evolutionary history of green plants. researchgate.net Specifically focusing on Brassica napus, a study identified 1280 genes in the glucosinolate pathway from 14 land plant genomes, with the majority found exclusively in Brassicaceae species and extensively expanded in B. napus. frontiersin.org This expansion in Brassica species is linked to whole-genome triplication events compared to A. thaliana. frontiersin.org
Phylogenetic analyses of specific gene families within the glucosinolate pathway, such as the MAM (Methylthioalkylmalate) locus, have shown that tandem duplication events have played a significant role in their evolution and diversification. nih.gov However, the evolutionary history of these loci is complex, involving recurrent and convergent events, neofunctionalization, and independent gene losses. biorxiv.org
Co-evolutionary Dynamics with Herbivores and Pathogens
The glucosinolate-myrosinase system is a classic example of a plant defense mechanism that has driven co-evolutionary dynamics with herbivores and pathogens. Glucosinolates themselves are largely inactive, but upon tissue damage, they are hydrolyzed by myrosinase enzymes into a variety of toxic products, including isothiocyanates, nitriles, and other compounds. nih.gov This rapid activation is often referred to as the "mustard oil bomb". nih.gov
This defense system exerts strong selective pressure on herbivores and pathogens, leading to the evolution of counter-adaptations. nih.gov Specialist herbivores, in particular, have evolved sophisticated mechanisms to overcome the toxicity of glucosinolate hydrolysis products. These mechanisms can include detoxification, excretion, or sequestration of glucosinolates or their breakdown products. frontiersin.org In some cases, specialist insects have even turned this defense system to their advantage, using glucosinolates as host recognition cues for feeding and oviposition. frontiersin.orgscirp.org
The diversity of glucosinolate profiles within and among plant species is thought to be a result of this ongoing evolutionary arms race. Different glucosinolate structures can produce hydrolysis products with varying degrees of toxicity and biological activity, which can differentially affect generalist and specialist herbivores. scirp.org For example, studies have shown that variation in glucosinolate hydrolysis profiles can impact the performance and feeding preferences of different insect species in a species-specific manner, reflecting distinct selective pressures and co-evolutionary trajectories. scirp.org
While glucosinolates primarily function in defense, some studies suggest they may also have signaling roles in plant development and interactions. annualreviews.org The co-evolutionary dynamics are complex and can involve interactions between aboveground and belowground organisms, influencing the evolution and maintenance of variation in plant defense traits. frontiersin.org
Diversification of Glucosinolate Profiles within Brassicaceae
The Brassicaceae family exhibits remarkable diversity in its glucosinolate profiles, with over 130 different types identified. researchgate.net This diversity is a key aspect of the family's ecological success and is influenced by a combination of genetic and environmental factors. mdpi.com
The diversification of glucosinolate profiles is driven by the evolution of the biosynthetic pathways, including gene duplication, functional divergence of enzymes, and changes in regulatory elements. annualreviews.organnualreviews.orgnih.gov For example, the diversification of aliphatic and indolic glucosinolate genes, such as CYP79F1-F2 and CYP81F1-F4, has been observed in Brassica crops. researchgate.netnih.gov Recent diversification is noted for aliphatic CYP79F1 and F2 genes in Brassica, while indolic CYP81F1-F4 genes show earlier diversification. researchgate.netnih.gov
Comparative genomic studies have revealed significant variation in glucosinolate composition among Brassica species and even within different parts of the same plant. mdpi.comwur.nl This variation can be influenced by environmental factors such as climate, soil quality, and farming practices. mdpi.com
Studies on intra-specific variation in glucosinolate profiles, such as in white cabbage (Brassica oleracea var. capitata), have shown that root and shoot glucosinolate profiles can vary independently and are influenced by different factors. wur.nl This highlights the complexity of glucosinolate distribution and regulation within a single plant species.
The genetic basis of glucosinolate polymorphisms often appears to be regulatory, with lineage-specific secondary losses and occasional gains of glucosinolate characters contributing to the observed diversity. nih.gov Gene flow between sympatric species and parallel evolution also contribute to the complexity of glucosinolate evolution within the Brassicaceae. nih.gov
While the outline provided focuses on glucosinolates generally, Brassicin is an example of an indole (B1671886) glucosinolate that is part of this diverse chemical class found in Brassicaceae. Its presence and specific role within the broader context of glucosinolate evolution and plant defense would be subject to the same evolutionary pressures and genomic mechanisms discussed in these sections.
Future Research Directions and Unanswered Questions
Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks
While the core biosynthetic pathway for many glucosinolates, including the indole (B1671886) glucosinolates from which brassicin is derived, has been largely elucidated in Arabidopsis thaliana, knowledge gaps persist. nih.govmdpi.comresearchgate.net Specifically, the enzymatic and genetic details for the biosynthesis of certain aliphatic glucosinolates from precursors other than methionine are not well-understood. mdpi.com Furthermore, the precise mechanisms governing the steps between the aldoxime and thiohydroximate intermediates in glucosinolate biosynthesis require further investigation. mdpi.com
Understanding the complex regulatory networks controlling glucosinolate metabolism at different levels is another crucial area for future research. nih.govfrontiersin.org This includes deciphering the signaling and metabolic networks that control glucosinolate levels. nih.gov While some transcription factors, such as MYB proteins, are known to regulate glucosinolate biosynthesis, the molecular mechanisms underlying their transcriptional activity, like that of IQD1 in indole glucosinolate biosynthesis, are still unknown. mdpi.complos.org The characterization of light-dependent positive regulators of glucosinolate biosynthesis is also an open question. oup.com Additionally, the regulatory mechanisms of newly discovered crosstalks between glucosinolate biosynthesis and other metabolic pathways need to be unraveled. researchgate.netfrontiersin.org The complex genome architecture of polyploid Brassica crops presents a challenge in fully understanding the molecular basis of glucosinolate diversity and regulation in these agriculturally important species. frontiersin.org
Comprehensive Understanding of Brassicin's Physiological Roles Beyond Defense
While the role of glucosinolates in plant defense is well-established, their physiological roles beyond defense are still being explored. nih.govmdpi.comresearchgate.net For brassicin and other indole glucosinolates, their potential involvement in supporting plant auxin synthesis and promoting gall growth in response to pathogens like Plasmodiophora brassicae (clubroot) has been suggested, but requires further in-depth investigation. maxapress.com The physiological processes controlled by myrosinase-mediated glucosinolate hydrolysis, such as stomatal activity and its connection to phytohormone signaling pathways, also remain elusive. frontiersin.org Investigating the potential roles of glucosinolates as antioxidants against oxidative stresses represents another avenue for future research. mdpi.com Furthermore, the interplay between glucosinolate metabolism and other metabolic pathways, and how this crosstalk influences plant growth, development, and interaction with the environment, warrants further investigation. mdpi.comfrontiersin.org
Systems Biology Approaches to Glucosinolate Metabolism and Function
The complexity of glucosinolate metabolism, involving biosynthesis, transport, storage, and feedback regulatory pathways, necessitates the application of systems biology approaches for a more complete understanding. frontiersin.orgnih.gov While systems biology tools have been used to identify transcription factors regulating aliphatic glucosinolate biosynthesis, further studies are needed to fully elucidate the intricate networks and interactions. plos.orgnih.gov Understanding the complex interplay among various biological processes that regulate glucosinolate metabolism is crucial. frontiersin.org Future research should integrate transcriptomics, metabolomics, and other high-throughput data to build comprehensive models of glucosinolate metabolism and its regulation in response to environmental changes and developmental cues. frontiersin.orgnih.gov Applying these approaches to different Brassicaceae species beyond the model plant Arabidopsis thaliana is essential to understand the glucosinolate-myrosinase system in important crop species. frontiersin.org
Development of Advanced Bioanalytical Tools for In Situ Brassicin Analysis
Accurate and sensitive analysis of brassicin and other glucosinolates is critical for advancing research in this field. While methods like HPLC-MS are commonly used for characterizing and quantifying glucosinolates, there is a need for advanced bioanalytical tools that allow for in situ analysis. caldic.com Such tools would enable researchers to study the spatial and temporal distribution of brassicin within plant tissues and in response to stimuli without disruptive extraction methods. This is particularly important for understanding tissue-specific glucosinolate accumulation and the precise role of transporter proteins in this process. frontiersin.org Developing methods to track the transport of isotope-labeled glucosinolate precursors upon root herbivory is an example of a future research direction in this area. frontiersin.org Furthermore, advancements in analytical techniques could help to better understand the impact of various factors in the food supply chain, such as processing and storage, on brassicin levels and stability. wur.nlresearchgate.netfrontiersin.org
Q & A
Q. What are the primary analytical techniques for isolating and characterizing Brassicin from plant sources?
Brassicin isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by purification via column chromatography or HPLC. Structural characterization employs NMR (¹H, ¹³C) and mass spectrometry (LC-MS/MS) to confirm molecular weight and functional groups. Purity validation requires techniques like UV-Vis spectroscopy and thin-layer chromatography (TLC) . Challenges include minimizing degradation during extraction, which demands controlled pH and temperature conditions .
Q. How can researchers design experiments to assess Brassicin’s bioactivity in vitro?
Standard protocols involve dose-response assays (e.g., IC₅₀ determination) against microbial strains or cancer cell lines. For antimicrobial studies, use disk diffusion or microdilution methods with positive controls (e.g., ampicillin). Include negative controls (solvent-only) to rule out confounding effects. Statistical validation requires triplicate trials and ANOVA for significance testing .
Q. What methodological precautions are critical for ensuring Brassicin stability in experimental setups?
Brassicin’s susceptibility to enzymatic degradation necessitates protease inhibitors (e.g., PMSF) in extraction buffers. Storage at -80°C in inert atmospheres (argon) prevents oxidation. Monitor stability via periodic HPLC analysis to detect degradation products .
Advanced Research Questions
Q. How can contradictory data on Brassicin’s mechanism of action be resolved?
Contradictions often arise from differences in model systems (e.g., cell lines vs. in vivo models). Address this by:
Q. What computational strategies are effective for modeling Brassicin’s interaction with molecular targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to receptors like TLR4 or NF-κB. Validate predictions with mutagenesis assays or surface plasmon resonance (SPR) to quantify binding kinetics. Use molecular dynamics simulations (GROMACS) to assess conformational stability under physiological conditions .
Q. How should researchers address variability in Brassicin yield across plant genotypes?
Genotype-environment interactions significantly affect yield. Mitigate variability by:
- Conducting multi-location field trials with controlled abiotic factors (light, soil pH).
- Applying metabolomics to correlate secondary metabolite profiles with genetic markers.
- Using CRISPR/Cas9 to silence competing biosynthetic pathways in high-yield genotypes .
Q. What statistical frameworks are optimal for analyzing dose-dependent Brassicin toxicity?
Nonlinear regression models (e.g., sigmoidal dose-response curves) quantify EC₅₀ values. Bayesian hierarchical models account for inter-experimental variability. For ecological toxicity studies, use species sensitivity distribution (SSD) models to extrapolate safe thresholds .
Data Reporting and Reproducibility
Q. How can researchers enhance reproducibility in Brassicin studies?
- Document all protocols in supplementary materials, including raw data (e.g., NMR spectra, chromatograms).
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- Use open-source tools (e.g., Jupyter Notebooks) for transparent data processing pipelines .
Q. What are the best practices for reconciling conflicting bioactivity data in meta-analyses?
- Apply PRISMA guidelines for systematic reviews to exclude low-quality studies.
- Use random-effects models to account for heterogeneity across studies.
- Perform sensitivity analyses to identify outliers or methodological biases .
Ethical and Methodological Considerations
Q. How to ethically justify Brassicin research involving animal models?
Align with ARRIVE 2.0 guidelines for experimental design and reporting. Prioritize non-invasive methods (e.g., in vivo imaging) and minimize sample sizes via power analysis. Obtain institutional ethics approval and include justification in manuscripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
